molecular formula C21H19N5O5 B2684687 N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941934-38-9

N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Katalognummer: B2684687
CAS-Nummer: 941934-38-9
Molekulargewicht: 421.413
InChI-Schlüssel: ZZSRSSHFPQLBMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline backbone substituted with a methoxyphenyl group and an oxadiazole moiety. Its molecular formula is C17H18N4O4C_{17}H_{18}N_{4}O_{4}, and its molecular weight is 342.35 g/mol. The presence of both oxadiazole and quinazoline rings suggests a potential for diverse biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells such as HeLa and HCT116.

CompoundCell LineIC50 (μM)Mechanism of Action
37HeLa34Apoptosis induction
37HCT11636Caspase activation

These findings suggest that the compound may act through mechanisms involving mitochondrial membrane potential disruption and caspase pathway activation .

2. Antimicrobial Activity

Compounds containing the oxadiazole ring have demonstrated antimicrobial properties against various pathogens. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations significantly lower than standard antibiotics like chloramphenicol .

PathogenMinimum Inhibitory Concentration (μg/mL)
MRSA4 - 32
E. coli64 - 256

This highlights the potential application of this compound as an antimicrobial agent.

3. Anti-inflammatory Effects

Some studies suggest that compounds with similar structures have anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound appears to promote apoptosis in cancer cells through caspase activation and disruption of mitochondrial integrity.
  • Antimicrobial Action : The oxadiazole moiety contributes to membrane disruption in bacterial cells.
  • Anti-inflammatory Pathways : It may modulate inflammatory pathways by inhibiting key mediators involved in inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

  • Case Study on Anticancer Activity : A study involved testing a series of quinazoline derivatives against multiple cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring enhanced cytotoxicity significantly compared to unmodified compounds.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The results showed that certain substitutions increased activity against MRSA and other resistant strains.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline moieties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • In vitro Studies : Research has demonstrated that similar oxadiazole derivatives have shown IC50 values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines, suggesting potent anticancer activity .
  • National Cancer Institute Screening : A series of compounds related to this structure were screened by the National Cancer Institute, revealing promising results against CNS and renal cancers .

Other Pharmacological Applications

Beyond its anticancer properties, N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide may have additional therapeutic applications:

Antimicrobial Activity

Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal properties. This compound's structure may enhance its interaction with microbial targets, leading to effective antimicrobial activity .

Anti-inflammatory Effects

Compounds with similar structural features have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Data Summary

The following table summarizes key findings on the applications of this compound:

Application Activity IC50 Values References
AnticancerInhibition of cell proliferation0.67 - 0.87 µM
AntimicrobialBacterial and fungal inhibitionNot specified
Anti-inflammatoryInhibition of cytokinesNot specified

Analyse Chemischer Reaktionen

Acetylation Reactions

The acetamide group and free amine sites (if present) in the compound undergo acetylation under standard conditions. For example:

  • Reagents : Acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).

  • Conditions : Reflux in dry benzene or ethanol for 5–6 hours .

Example :
Acetylation of the thiadiazoloquinazolinone analog (a structural relative) produced derivatives confirmed via IR spectroscopy, showing ν<sub>C=O</sub> at 1700–1693 cm<sup>-1</sup> and δ<sub>NH</sub> signals in <sup>1</sup>H NMR .

Reaction ComponentDetails
Starting MaterialThiadiazoloquinazolinone derivative (analogous structure)
ReagentsAcetyl chloride, triethylamine
SolventDry benzene
TemperatureReflux (80–100°C)
Yield73–85%
CharacterizationIR: 1700 cm<sup>-1</sup> (C=O); <sup>1</sup>H NMR: δ 2.1 ppm (CH<sub>3</sub>)

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in nucleophilic substitution reactions, particularly at the methyl-substituted position.

  • Reagents : Thiosemicarbazide, phenyl isocyanate, or amines.

  • Conditions : Heated under reflux in POCl<sub>3</sub> or DMF .

Example :
Reaction with thiosemicarbazide in phosphoryl chloride (POCl<sub>3</sub>) yielded thiadiazole derivatives, confirmed by <sup>1</sup>H NMR (δ 8.6 ppm for NH groups) .

Reaction ComponentDetails
Starting MaterialOxadiazole-quinazolinone hybrid
ReagentsThiosemicarbazide, POCl<sub>3</sub>
SolventPOCl<sub>3</sub> (neat)
TemperatureReflux (110°C)
Yield48–60%
Characterization<sup>1</sup>H NMR: δ 5.15 ppm (CH<sub>2</sub> linker)

Alkylation Reactions

The quinazoline nitrogen and oxadiazole methyl group are susceptible to alkylation.

  • Reagents : Benzyl bromides (e.g., 4-isopropylbenzyl bromide) in the presence of K<sub>2</sub>CO<sub>3</sub>.

  • Conditions : DMF, 40°C, 16 hours .

Example :
Alkylation of a related quinazolinone with 4-isopropylbenzyl bromide produced a derivative with enhanced lipophilicity, confirmed by LC-MS (MW: 532.6 g/mol) .

Reaction ComponentDetails
Starting MaterialQuinazolinone-acetamide hybrid
Reagents4-Isopropylbenzyl bromide, K<sub>2</sub>CO<sub>3</sub>
SolventDMF
Temperature40°C
Yield65–78%
Characterization<sup>1</sup>H NMR: δ 5.34 ppm (benzyl CH<sub>2</sub>)

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

  • Reagents : HCl (aqueous) or NaOH.

  • Conditions : Reflux in H<sub>2</sub>O/EtOH .

Example :
Hydrolysis of the methyl ester analog in methanol/HCl yielded a carboxylic acid, with IR ν<sub>C=O</sub> at 1680 cm<sup>-1</sup>.

Reaction ComponentDetails
Starting MaterialAcetamide derivative
Reagents6M HCl
SolventMethanol/Water (1:1)
TemperatureReflux (70°C)
Yield82–90%
CharacterizationIR: 1680 cm<sup>-1</sup> (COOH); MS: m/z 372.1 [M+H]<sup>+</sup>

Cyclocondensation Reactions

The quinazoline dione system participates in cyclocondensation with aldehydes or ketones to form fused heterocycles.

  • Reagents : Aldehydes (e.g., benzaldehyde), ammonium acetate.

  • Conditions : Microwave irradiation, 120°C, 20 minutes.

Example :
Reaction with benzaldehyde produced a pyrimidine-fused derivative, characterized by a distinct <sup>13</sup>C NMR signal at δ 160 ppm (C=O).

Reaction ComponentDetails
Starting MaterialQuinazoline-2,4-dione
ReagentsBenzaldehyde, NH<sub>4</sub>OAc
SolventEthanol
TemperatureMicrowave (120°C)
Yield55–68%
Characterization<sup>13</sup>C NMR: δ 160 ppm (C=O)

Key Reactivity Insights

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring resists hydrolysis under mild conditions but reacts with strong nucleophiles (e.g., thiols) .

  • Quinazoline Core : The 2,4-dioxo group facilitates hydrogen bonding with biological targets, while the N3 position is prime for alkylation .

  • Acetamide Flexibility : The –NHCO– group allows for hydrogen bonding and hydrolytic functionalization.

This compound’s multifunctional architecture enables tailored modifications for drug discovery, particularly in antimicrobial and anticancer agent development .

Eigenschaften

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-13-22-19(31-24-13)12-26-20(28)16-8-3-4-9-17(16)25(21(26)29)11-18(27)23-14-6-5-7-15(10-14)30-2/h3-10H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSRSSHFPQLBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.